1-Undecanethiol
Overview
Description
Synthesis Analysis
The synthesis of 1-Undecanethiol typically involves the reaction of undecanol with thiourea or other sulfur sources. A study highlighted the use of 1-dodecanethiol, a closely related compound, in a phase-transfer protocol for the efficient extraction of noble metal ions from aqueous solutions, indicating the potential for similar methodologies in the synthesis or application of this compound (Chen et al., 2015).
Molecular Structure Analysis
The molecular structure of this compound consists of a long hydrocarbon chain terminated with a thiol (–SH) group. This structure contributes to its amphiphilic nature, allowing it to form SAMs on metal surfaces. The orientation and packing of these molecules on a surface can be influenced by the substrate and the conditions under which the SAM is formed. An in-depth analysis of a similar compound, 1-dodecanethiol, revealed its assembly into a monolayer with an ordered structure when applied to gold surfaces, demonstrating the significance of molecular structure in SAM formation (Lou et al., 2011).
Chemical Reactions and Properties
This compound is primarily known for its ability to form SAMs on metal surfaces, particularly gold. These monolayers are utilized in various applications due to their ability to modify the surface properties of the metals. For example, a study demonstrated the use of this compound in creating a mercury ion selective electrode, which showcased the compound's utility in sensor applications. The selective recognition mechanism was attributed to the strong interaction between mercury and the sulfur atom of the thiol group, indicating the compound's specific chemical reactivity (Li et al., 2017).
Scientific Research Applications
Corrosion Inhibition : 1-UT is used as a corrosion inhibitor for copper, particularly in acidic environments. It initially shows excellent corrosion inhibition efficiency but tends to degrade rapidly (Caprioli et al., 2012).
Formation of Self-Assembled Monolayers (SAMs) : It's used in creating well-ordered SAMs on gold surfaces. These SAMs show insulating properties and are increasingly being studied for their potential in nanotechnology and materials science (Agonafer et al., 2012).
Electrochemical Applications : 1-UT forms monolayers on platinum and gold electrodes, which are investigated for their electrochemical properties. These studies are crucial for understanding the interface between metallic surfaces and organic molecules (Shimazu et al., 1994).
Mercury Ion Detection : SAMs of 1-UT on gold surfaces have been used to develop mercury ion selective electrodes. This application is significant in environmental monitoring and analysis (Li et al., 2017).
Copolymerization Agent in Polymer Science : It acts as an initiator in the free-radical copolymerization of certain compounds, highlighting its utility in creating new polymeric materials (Cheng et al., 1992).
Extraction of Heavy Metals : It has been used in liquid-phase microextraction methods for determining trace amounts of polycyclic aromatic hydrocarbons in environmental samples, showcasing its importance in analytical chemistry (Zanjani et al., 2007).
Mechanism of Action
Target of Action
1-Undecanethiol, also known as Undecyl Mercaptan, is an alkanethiol that primarily targets a variety of surfaces to form a self-assembled monolayer (SAM) . The primary role of this compound is to immobilize the surface atoms and enhance the absorption of proteins .
Mode of Action
The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on various surfaces . This process immobilizes the surface atoms, thereby enhancing the absorption of proteins . It can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .
Biochemical Pathways
It’s known that the compound plays a significant role in the formation of self-assembled monolayers on surfaces, which can influence various biochemical processes, particularly those involving protein absorption .
Pharmacokinetics
It’s known that the compound is a liquid with a molecular weight of 18837, a boiling point of 257-259°C, and a density of 0841 g/cm³ at 25°C . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the immobilization of surface atoms and enhancement of protein absorption . This can have various downstream effects, depending on the specific proteins and cells involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid . It can react with water, steam, or acids to produce toxic and flammable vapors . Therefore, the environment in which this compound is used can significantly impact its effectiveness and safety.
Safety and Hazards
Future Directions
properties
IUPAC Name |
undecane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIDWXHLGNEQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3(CH2)10SH, Array, C11H24S | |
Record name | 1-UNDECANETHIOL | |
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Record name | 1-UNDECANETHIOL | |
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DSSTOX Substance ID |
DTXSID4074564 | |
Record name | 1-Undecanethiol | |
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Molecular Weight |
188.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid. | |
Record name | 1-UNDECANETHIOL | |
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Record name | 1-UNDECANETHIOL | |
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Boiling Point |
495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F | |
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Flash Point |
109 °C | |
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Solubility |
Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble | |
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Density |
0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84 | |
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CAS RN |
5332-52-5 | |
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Melting Point |
27 °F (NIOSH, 2023), -3 °C, 27 °F | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Undecanethiol?
A1: The molecular formula of this compound is C11H24S, and its molecular weight is 188.38 g/mol.
Q2: How does this compound interact with gold surfaces?
A2: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. The thiol group (-SH) binds to the gold, leaving the alkyl chain exposed. [, , , ]
Q3: What are the typical spectroscopic techniques used to characterize this compound SAMs?
A3: Common techniques include:
- X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within the SAM. [, , , , ]
- Polarization Modulation Fourier Transform Infrared Spectroscopy (PM-FTIRRAS): Helps determine the orientation and conformational order of molecules within the SAM by analyzing vibrational modes. [, ]
- Atomic Force Microscopy (AFM): Offers high-resolution imaging of the SAM surface, revealing its topography and potential defects. [, , , , ]
Q4: What is the role of this compound in modifying surface wettability?
A4: this compound creates a hydrophobic surface due to the presence of the terminal methyl group (-CH3) on its alkyl chain. This property is valuable for applications like microfluidics, where controlled fluid flow is crucial. [, ]
Q5: How stable are this compound SAMs in electrochemical settings?
A5: The stability depends on factors like applied potential and electrolyte composition. Generally, they are stable within a specific electrochemical window, beyond which they can undergo degradation. [, , , ]
Q6: Can this compound be used in biosensing applications?
A6: Yes, this compound is often used as a base layer for immobilizing biomolecules like proteins and DNA. Its ability to form well-defined SAMs on gold electrodes makes it suitable for biosensor development. [, , , , ]
Q7: How does the length of the alkyl chain in alkanethiols influence SAM formation and properties?
A8: Longer alkyl chains lead to more densely packed and ordered SAMs with increased hydrophobicity. Shorter chains can result in less ordered films with greater permeability to ions and molecules. [, ]
Q8: What is the effect of introducing functional groups at the terminal position of the alkanethiol?
A9: Terminal functional groups significantly alter the surface properties of the SAM. For example, a carboxylic acid group (-COOH) introduces negative charge and increases hydrophilicity, while an amino group (-NH2) imparts positive charge. [, , , , ]
Q9: How is computational chemistry employed in studying this compound SAMs?
A10: Computational methods like molecular dynamics simulations help understand the self-assembly process, predict SAM structure, and study interactions with other molecules at the interface. [, ]
Q10: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for this compound and its derivatives?
A10: QSAR models can be developed to correlate the structural features of different alkanethiols with their physicochemical properties, such as wettability, electron transfer rates, and protein adsorption. These models can aid in designing SAMs with tailored properties for specific applications.
Q11: Are there any specific safety concerns associated with handling this compound?
A12: Like many thiols, this compound has a strong, unpleasant odor and can be irritating to the skin and respiratory system. Appropriate personal protective equipment should be used during handling. []
Q12: What is known about the environmental impact and degradation of this compound?
A13: Limited information is available on the environmental fate and effects of this compound. As with any chemical, proper waste disposal and environmental considerations are essential. [, ]
Q13: How is the quality and purity of this compound ensured?
A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to assess purity and confirm the identity of this compound. [, , ]
Q14: What are the key considerations for analytical method validation when quantifying this compound in different matrices?
A15: Method validation should establish the accuracy, precision, specificity, linearity, range, detection limit, and robustness of the chosen analytical method for the specific sample type and concentration range of interest. []
Q15: What are some emerging areas of research involving this compound?
A15: Current research focuses on:
- Developing novel biosensors with improved sensitivity and selectivity by optimizing this compound SAMs. []
- Exploring the use of this compound in molecular electronics and nanotechnology for creating functional devices. [, , ]
- Investigating the potential of this compound-modified surfaces in controlling cell adhesion and behavior for tissue engineering applications. [, ]
Q16: Are there any known alternatives or substitutes for this compound in its various applications?
A17: Yes, other alkanethiols with varying chain lengths and terminal functional groups can be used depending on the specific application. Other surface modification techniques like silane chemistry can also be considered. [, ]
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